molecular formula C8H11N3O B14167085 1-Methyl-N-phenylhydrazine-1-carboxamide CAS No. 19102-24-0

1-Methyl-N-phenylhydrazine-1-carboxamide

Cat. No.: B14167085
CAS No.: 19102-24-0
M. Wt: 165.19 g/mol
InChI Key: PMZIRHXXHUHWNK-UHFFFAOYSA-N
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Description

1-Methyl-N-phenylhydrazine-1-carboxamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of hydrazine and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group attached to a hydrazine moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylhydrazine-1-carboxamide can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The reaction typically involves the dropwise addition of hydrazine hydrate to a methanolic solution of aldehydes or ketones, followed by the addition of phenylisocyanate . The mixture is stirred for the required time to yield the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization from ethanol (EtOH) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1-Methyl-N-phenylhydrazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-N-phenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activities. It may also interact with enzymes and proteins, altering their functions and leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-N-phenylhydrazine-1-carboxamide can be compared with other similar compounds, such as:

    N-Methyl-N-phenylhydrazine: Similar in structure but lacks the carboxamide group.

    1-Methyl-1-phenylhydrazine: Similar but without the carboxamide functionality.

    Phenylhydrazine: Lacks the methyl and carboxamide groups.

Uniqueness: The presence of both the methyl and carboxamide groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

19102-24-0

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-amino-1-methyl-3-phenylurea

InChI

InChI=1S/C8H11N3O/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12)

InChI Key

PMZIRHXXHUHWNK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1)N

Origin of Product

United States

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